molecular formula C14H28O3 B173061 3-(L-Menthoxy)-2-methylpropane-1,2-diol CAS No. 195863-84-4

3-(L-Menthoxy)-2-methylpropane-1,2-diol

Cat. No. B173061
M. Wt: 244.37 g/mol
InChI Key: XCNCWOPROFTLGU-KBHBFKLGSA-N
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Description

3-(L-Menthoxy)-2-methylpropane-1,2-diol, also known as Menthoxypropanediol or Cooling agent 10 , is a synthetic derivative of menthol. It is used in various cosmetic chemical concoctions . The cooling strength of this compound is accepted as being about 20–25% that of menthol . In a Vaseline ointment, it shows a cool feeling 2.0 to 2.5 times stronger than that of L-menthol .


Synthesis Analysis

The synthesis of Menthoxypropanediol starts with menthol. Subsequent etherification with an allyl halide and dihydroxylation yields the diol . A synthetic method of L-menthoxy propylene glycol has been disclosed where the reaction temperature is reflux temperature, and the desired product is prepared by the reaction of menthol with glycerine .


Physical And Chemical Properties Analysis

Menthoxypropanediol has a molar mass of 230.348 g·mol−1 . It is a liquid that gives a physiological cooling sensation on the skin and mucosa . It is used to create coolness and freshness to cosmetic and oral care preparations .

Scientific Research Applications

Skin Permeation Enhancement

3-(L-Menthoxy)-2-methylpropane-1,2-diol (MPD) is a derivative of l-menthol and is known to have an effect on drug permeation through the skin. While MPD enhances the skin permeation of drugs by increasing their concentration in the skin, it does not disrupt the intercellular lipid structure of the stratum corneum. This property makes MPD a moderate skin permeation enhancer, providing a gentler alternative to other substances that may disrupt skin structure (Fujii et al., 2003).

Photoaddition Reactions

MPD, having structural similarities to l-menthone, is involved in photoaddition reactions, particularly when irradiated in specific conditions. These reactions, which are part of the synthetic pathways in organic chemistry, yield products with good facial selectivities. Such properties are essential in the synthesis of complex molecules, highlighting the compound's role in fine-tuning reaction outcomes (Graalfs & Mattay, 2010).

Chemical Synthesis

MPD is also used in the context of chemical synthesis. For instance, it's involved in processes aiming to develop efficient catalysts and processes for synthesizing related compounds like (R)-1,2-propanediol and 2-(l-menthoxy)ethanol. The catalytic activities and the optimization of reaction conditions are critical areas of research, making MPD a valuable compound in industrial chemistry (Kuriyama et al., 2012).

Material Science

In material science, derivatives of MPD are explored for creating new materials with specific properties. For example, its derivatives are investigated for creating polymers meant for biomedical applications. The detailed characterization and polymerization kinetics of these materials are crucial for understanding and improving their biomedical applications (Lochee et al., 2010).

Biomedical Applications

In the biomedical field, MPD derivatives are used to create nanoparticles for drug delivery systems. These nanoparticles, designed to degrade upon specific stimulation like light, are beneficial for controlled drug release and targeted therapy, demonstrating the compound's potential in enhancing the efficacy of medical treatments (Sun et al., 2018).

properties

IUPAC Name

2-methyl-3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3/t11-,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNCWOPROFTLGU-RBKKPWLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(C)(CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCC(C)(CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074585
Record name 1,2-Propanediol, 2-methyl-3-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; minty, cool aroma
Record name 3-(l-Menthoxy)-2-methylpropane-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1200/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in hexane; Slightly soluble in water, Soluble (in ethanol)
Record name 3-(l-Menthoxy)-2-methylpropane-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1200/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.978-0.987 (20 °C)
Record name 3-(l-Menthoxy)-2-methylpropane-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1200/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(L-Menthoxy)-2-methylpropane-1,2-diol

CAS RN

195863-84-4
Record name Cooling agent 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195863-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(L-Menthoxy)-2-methylpropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195863844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 2-methyl-3-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 2-methyl-3-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(L-MENTHOXY)-2-METHYLPROPANE-1,2-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649M1Y2P72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
IG Sipes, A Knaap - Safety evaluation of certain food additives, 2006 - apps.who.int
The Committee evaluated a group of 32 monocyclic and bicyclic secondary alcohols, ketones and related esters (see Table 1) by the Procedure for the Safety Evaluation of Flavouring …
Number of citations: 4 apps.who.int
JC Leffingwell - Cosmetic Science and Technology, 2009 - researchgate.net
The use of “purified” cooling agents in pharmaceutical and cosmetic preparations only dates back to the late 1880s with the commercial production of menthol from Japanese …
Number of citations: 19 www.researchgate.net
ML Dewis - Chemistry and technology of flavors and fragrances, 2004 - Wiley Online Library
This chapter aims to give the reader an overview of all the important compounds in the areas that can be described as ‘functional’, rather than those traditionally described as ‘…
Number of citations: 7 onlinelibrary.wiley.com
W Saengkrajang, M Chaijan, W Panpipat - NFS Journal, 2021 - Elsevier
Nipa palm (Nypa fruticans Wurmb.) syrups from three geographical plantation sites in Nakhon Si Thammarat, Southern Thailand were characterized for their physicochemical properties …
Number of citations: 16 www.sciencedirect.com
S Pringle - Chemesthesis: chemical touch in food and eating, 2016 - Wiley Online Library
One of the major influences in our perception of flavor is odor or olfaction. Odor‐active molecules are volatile chemical compounds that interact with the olfactory epithelium. …
Number of citations: 4 onlinelibrary.wiley.com
IN FO - researchgate.net
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 4 www.researchgate.net
FAO Joint, WHO Expert Committee on Food Additives… - 2006 - apps.who.int
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 30 apps.who.int
XY Wang, J Yan, J Xie - Journal of Agricultural and Food …, 2023 - ACS Publications
Shewanella putrefaciens is a typical spoiler that is commonly found in seafood and has high spoilage potential. However, the spoilage mechanism against Shewanella putrefaciens at …
Number of citations: 4 pubs.acs.org
X Meng, G Yu, T Luo, R Zhang, J Zhang, Y Liu - Chemosphere, 2023 - Elsevier
Emerging epidemiological evidence indicates potential associations between gestational perfluorobutane sulfonate (PFBS) exposure and adverse metabolic outcomes in offspring. …
Number of citations: 3 www.sciencedirect.com
JC Leffingwell - From the Internet: URL: http://www. leffingwell. com …, 2010 - multichem.it
In the 1970's Wilkinson Sword Ltd. conducted an extensive research program under the company leadership of Roy Randolph (who interestingly was my Aunt Joyce's husband until his …
Number of citations: 39 multichem.it

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